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Compound of Interest

2-methyl-N-pentyicyclohexan-1-
Compound Name:
amine

cat. No.: B7808575

An In-depth Technical Guide on the Core Chemical Properties of 2-methyl-N-
pentylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-methyl-N-pentylcyclohexan-1-amine is limited in
publicly available literature. The following guide has been compiled by integrating data from
chemical databases and extrapolating information from structurally related compounds to
provide a comprehensive profile of its expected chemical properties.

Introduction

2-methyl-N-pentylcyclohexan-1-amine is a secondary amine featuring a substituted
cyclohexane ring. Its structure, combining a cyclic alkyl moiety with a linear alkyl chain on the
nitrogen atom, suggests potential applications in medicinal chemistry and materials science.
Understanding its core chemical properties is fundamental for researchers exploring its
synthesis, characterization, and potential biological activities. This guide provides a detailed
overview of its known and predicted properties, experimental considerations, and relevant
chemical pathways.

Chemical and Physical Properties
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The properties of 2-methyl-N-pentylcyclohexan-1-amine are influenced by its molecular
weight, the presence of a secondary amine group capable of hydrogen bonding, and the
overall nonpolar character of the alkyl groups.

General Information

Property Value Source
CAS Number 1019586-97-0 [1]
Molecular Formula C12H2sN [1]
Molecular Weight 183.33 g/mol [1]
SMILES CCCCCNcC1c(c)ceeel [1]
Synonyms None available [1]

Predicted Physical Properties

Quantitative physical data for 2-methyl-N-pentylcyclohexan-1-amine is not readily available.
The following table includes predicted values based on its structure and data from analogous
compounds like 2-methylcyclohexylamine.[2][3]
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Property Predicted Value Notes

Estimated based on the

increased molecular weight

Boiling Point ~230-250 °C )
from 2-methylcyclohexylamine
and N-pentylamine.

_ _ Expected to be a liquid at room

Melting Point <25°C
temperature.

) Typical for aliphatic amines of

Density ~0.8-0.9 g/cm3

this molecular size.

Sparingly soluble in water. )
) ) The nonpolar alkyl chains
B Soluble in organic solvents ) ]
Solubility dominate, reducing water
(e.g., ethanol, ether, N
solubility.
chloroform).

Typical for a secondary
pKa (conjugate acid) ~10.5-115 aliphatic amine, indicating
basicity.

Spectroscopic Characterization

The structural features of 2-methyl-N-pentylcyclohexan-1-amine give rise to characteristic

spectroscopic signatures.

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum is expected to show the following key absorptions[4][5]

[6]:
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. . Expected Wavenumber .
Vibration ( 1 Intensity/Appearance
cm-

Weak to medium, single sharp

N-H Stretch 3350 - 3310
peak
C-H Stretch (Aliphatic) 3000 - 2850 Strong, multiple peaks
Variable, often weak or absent
N-H Bend 1650 - 1580 _
for secondary amines
C-N Stretch (Aliphatic) 1250 - 1020 Weak to medium
N-H Wag 910 - 665 Broad, strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon and hydrogen environments.
1H NMR Spectroscopy[4][5][7]:

e N-H Proton: A broad singlet, typically in the range of 0.5-5.0 ppm. Its chemical shift is
concentration-dependent. This peak will disappear upon the addition of D20.

o CH-N Proton: A multiplet signal for the proton on the carbon attached to the nitrogen (C1 of
the cyclohexane ring), expected to be deshielded and appear around 2.5-3.0 ppm.

o CH2-N Protons: A multiplet for the methylene protons of the pentyl group adjacent to the
nitrogen, also in the 2.3-3.0 ppm range.

e Cyclohexane and Pentyl Protons: A complex series of overlapping multiplets in the upfield
region (approx. 0.8-2.0 ppm).

o Methyl Protons: A doublet for the methyl group on the cyclohexane ring and a triplet for the
terminal methyl group of the pentyl chain, both in the upfield region (approx. 0.8-1.2 ppm).

13C NMR Spectroscopy[4][5]:
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e C-N Carbons: The carbon of the cyclohexane ring bonded to the nitrogen and the adjacent
carbon of the pentyl group are expected to be deshielded, appearing in the 40-60 ppm
range.

o Other Alkyl Carbons: The remaining carbons of the cyclohexane and pentyl chains will
appear in the upfield region (approx. 10-40 ppm).

Mass Spectrometry

The molecule is expected to follow the "nitrogen rule," meaning its nominal molecular weight of
183 corresponds to an odd number of nitrogen atoms. The primary fragmentation pathway for
aliphatic amines is a-cleavage, which involves the breaking of a C-C bond adjacent to the
nitrogen atom. This would lead to the formation of stable iminium ions.

Experimental Protocols

While a specific protocol for the synthesis of 2-methyl-N-pentylcyclohexan-1-amine is not
published, a standard and effective method would be the reductive amination of 2-
methylcyclohexanone with N-pentylamine.

Synthesis via Reductive Amination

This two-step, one-pot reaction involves the formation of an intermediate imine/enamine
followed by its reduction to the target secondary amine.

Materials:

2-methylcyclohexanone

N-pentylamine (1.0-1.2 equivalents)

Sodium triacetoxyborohydride (NaBH(OACc)s3) or Sodium cyanoborohydride (NaBHsCN) (1.5
equivalents)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

Acetic acid (catalytic amount)
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e Saturated aqueous sodium bicarbonate (NaHCOs)

e Saturated aqueous sodium chloride (brine)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

» To a solution of 2-methylcyclohexanone in the chosen solvent, add N-pentylamine followed
by a catalytic amount of acetic acid.

« Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine
intermediate.

e Add the reducing agent (e.g., NaBH(OACc)3) portion-wise to the reaction mixture. Caution:
Gas evolution may occur.

» Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

e Upon completion, quench the reaction by slowly adding saturated aqueous NaHCOs
solution.

o Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more
times.

» Combine the organic extracts, wash with brine, and dry over anhydrous MgSOa or Na2SOa.

« Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
product.

o Purify the crude product by column chromatography on silica gel or by distillation under
reduced pressure.

Visualizations
Synthesis and Purification Workflow
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Figure 1: General Workflow for Synthesis and Purification
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Figure 1: General Workflow for Synthesis and Purification
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Figure 2: Logic for Spectroscopic Identification
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Figure 2: Logic for Spectroscopic Identification

Potential Biological Activity and Research
Directions

While no specific biological activities have been reported for 2-methyl-N-pentylcyclohexan-1-
amine, its structural motifs are present in various biologically active molecules. Substituted
cyclohexane rings are common scaffolds in medicinal chemistry. Research on related
cyclohexane derivatives has shown activities including[8]:

» Antibacterial and Antifungal Activity: Many amine-containing compounds exhibit antimicrobial
properties.[9][10][11]

» Anticancer Activity: Certain metal complexes incorporating cyclohexylamine derivatives have
demonstrated cytotoxic effects against cancer cell lines.[12]

Future research could involve screening 2-methyl-N-pentylcyclohexan-1-amine and its
derivatives for a range of biological activities. A hypothetical screening cascade is presented
below.
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Figure 3: Hypothetical Screening Cascade
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Conclusion

2-methyl-N-pentylcyclohexan-1-amine is a structurally interesting secondary amine with
predictable chemical and spectroscopic properties. While specific experimental data is sparse,
its synthesis is achievable through standard organic chemistry methods like reductive
amination. Its characterization would rely on a combination of IR, NMR, and mass
spectrometry, which should provide unambiguous structural confirmation. The presence of both
a bulky cyclic group and a flexible linear chain makes it a candidate for further investigation in
drug discovery and materials science. This guide provides a foundational framework for
researchers to begin exploring the potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-methyl-N-pentylcyclohexan-1-amine chemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7808575#2-methyl-n-pentylcyclohexan-1-amine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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